cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid
Description
This compound features a cyclobutane ring substituted with a hydroxyl (-OH) and vinyl (-CH=CH₂) group at the 3-position, along with a carboxylic acid (-COOH) at the 1-position. The stereochemistry (cis configuration) and functional groups influence its reactivity, solubility, and biological interactions. Similar compounds, such as cis-3-Hydroxycyclobutanecarboxylic acid (CAS 552849-33-9), share the hydroxyl and carboxylic acid groups but lack the vinyl substituent .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-ethenyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-7(10)3-5(4-7)6(8)9/h2,5,10H,1,3-4H2,(H,8,9) |
InChI Key |
BULZGVWQVAEJFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC(C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-Carbonyl-cyclobutanecarboxylic Acid Esters to cis-3-Hydroxycyclobutyl Esters
One key synthetic approach involves the reduction of 3-carbonyl-cyclobutanecarboxylic acid esters to the corresponding cis-3-hydroxycyclobutyl esters, which serve as precursors for further functionalization to introduce the vinyl group.
- Starting Material: 3-Carbonyl-cyclobutanecarboxylic acid ester (general formula I, where R = methyl, ethyl, isopropyl, n-butyl, tert-butyl, n-pentyl, or n-hexyl).
- Reducing Agents: Lithium tri-tert-butoxyaluminum hydride, lithium triethylborohydride, or lithium tri-sec-butylborohydride.
- Solvents: Tetrahydrofuran or 2-methyltetrahydrofuran (organic solvent A).
- Conditions: The ester is dissolved in solvent A, cooled to between -78 °C and -60 °C, then the reducing agent in solvent A is added dropwise. The reaction mixture is stirred for 2–24 hours at low temperature to ensure complete reduction.
- Quenching: After reaction completion (monitored by thin-layer chromatography), dilute hydrochloric acid (6 mol/L) is added dropwise at 0 to 5 °C to quench the reaction.
- Workup: The mixture is diluted with ethyl acetate (organic solvent B), stirred, filtered through kieselguhr, washed, and the organic phases combined, dried, and concentrated to yield cis-3-hydroxycyclobutyl esters.
This method yields the cis-3-hydroxycyclobutylmethyl ester intermediate in moderate to good yields, typically around 50-60% depending on the specific ester and conditions.
Mitsunobu Reaction to Invert Stereochemistry and Introduce Functional Groups
To access the trans isomer or to further derivatize the hydroxy group, the cis-3-hydroxycyclobutyl ester can undergo a Mitsunobu reaction:
- Reagents: p-Nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
- Solvent: An aprotic organic solvent such as tetrahydrofuran or dichloromethane.
- Conditions: The cis-3-hydroxycyclobutyl ester is dissolved in the solvent, cooled to -10 °C, then the reagents are added sequentially. The reaction is stirred overnight at room temperature under nitrogen atmosphere.
- Workup: After completion (TLC monitored), solvents are removed, and the crude product is purified by filtration and washing with organic solvents, followed by washing with saturated sodium bicarbonate solution, drying, and concentration to yield trans-p-nitrobenzoic acid esters.
This step is crucial for stereochemical inversion and functional group manipulation, enabling access to trans-3-hydroxycyclobutanecarboxylic acid derivatives as well.
C–H Functionalization and Arylation Approaches for Cyclobutane Derivatives
Advanced synthetic methods utilize palladium-catalyzed C–H functionalization to selectively modify cyclobutane rings:
- Using aminoquinoline directing groups, methylene C–H bonds on cyclobutanes can be arylated or olefinated under Pd(II/IV) catalysis.
- Monoarylation of cyclobutane substrates with aryl iodides under optimized conditions (pivalic acid as additive, hexafluoro-2-propanol solvent) can yield monoarylated cyclobutanes in high yields (up to 97%).
- These methods allow for the introduction of vinyl groups via olefination reactions, which can be coupled with vinylcyclobutane rearrangements to access unsymmetrical cyclobutane derivatives.
- Notably, the reaction conditions can be tuned to favor monoarylation over bis-arylation by adjusting solvent and acid additives, temperature, and catalyst loading.
While this method is more commonly applied to arylation, it provides a conceptual framework for synthesizing vinyl-substituted cyclobutanes like this compound.
Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 3-carbonyl ester | Li tri-tert-butoxyaluminum hydride, THF, -78 to -60 °C | 50-60 | Produces cis-3-hydroxycyclobutyl ester |
| 2 | Mitsunobu reaction | p-Nitrobenzoic acid, DEAD, PPh3, -10 °C to RT, N2 | Moderate | Stereochemical inversion to trans isomer |
| 3 | Pd-catalyzed C–H arylation/olefination | Pd(II/IV), aminoquinoline directing group, pivalic acid, HFIP solvent | Up to 97 | Monoarylation, potential for vinylation |
| 4 | Base-mediated decarboxylation | Cs2CO3, CH3CN, 100 °C | 57-85 | Applicable for related cyclobutane derivatives |
Research Data and Observations
- The reduction step requires careful temperature control (-78 to -60 °C) to avoid over-reduction or side reactions.
- The choice of reducing agent affects stereoselectivity and yield; lithium tri-tert-butoxyaluminum hydride is preferred for selective cis-hydroxy formation.
- Mitsunobu reaction conditions must be anhydrous and oxygen-free to prevent reagent decomposition.
- Pd-catalyzed C–H functionalization reactions benefit from bulky carboxylate additives (pivalic acid) and fluorinated alcohol solvents (HFIP) to suppress over-arylation and improve selectivity.
- The vinyl group introduction via olefination after C–H activation is feasible and has been demonstrated with vinyl iodides, yielding highly strained cyclobutanes with cis stereochemistry intact.
- The overall synthetic route from 3-carbonyl-cyclobutanecarboxylic acid esters to this compound is multi-step and requires purification at each stage to maintain stereochemical integrity and yield.
Chemical Reactions Analysis
Types of Reactions
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
* Predicted data based on structural analogs.
Physicochemical Properties
- Hydrophobicity : The vinyl group in This compound likely increases LogP compared to cis-3-Hydroxycyclobutanecarboxylic acid (LogP ~0.5–1.0 vs. -0.2 for hydroxyl-only analog) . However, it remains less hydrophobic than aryl-substituted derivatives like cis-3-(3-Trifluoromethylphenyl)cyclobutanamine (LogP ~2.5) .
- Acidity : The carboxylic acid group (pKa ~4.5) dominates acidity, similar to cis-3-Hydroxycyclobutanecarboxylic acid . The vinyl group has minimal electronic impact on acidity.
- Stability : The vinyl group may introduce instability under oxidative conditions, unlike the ketone in (3-Oxocyclobutyl)carboxylic Acid , which is more reactive .
Biological Activity
Cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid (C₅H₈O₃) is a cyclobutane derivative characterized by the presence of a hydroxyl and a vinyl group attached to the cyclobutane ring. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological molecules, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound allows for diverse interactions within biological systems. The hydroxyl group can participate in hydrogen bonding, while the vinyl group enhances its reactivity. The compound's three-dimensional configuration is critical for its biological function, influencing how it interacts with proteins and nucleic acids.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxycyclobutanecarboxylic acid | Hydroxyl and carboxylic groups | Basic structure without vinyl group |
| 3-Vinylcyclobutanecarboxylic acid | Vinyl and carboxylic groups | Lacks hydroxyl functionality |
| 2-Hydroxycyclobutanecarboxylic acid | Hydroxyl at a different position | Altered reactivity profile |
| 4-Hydroxycyclobutanecarboxylic acid | Hydroxyl at position four | Different steric hindrance |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies have shown that the compound can modulate enzymatic activities and influence cellular pathways. For instance, it may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
Interaction Studies
Research involving interaction studies has revealed that this compound can bind to proteins and nucleic acids, affecting their structure and function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) have been employed to elucidate these interactions. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic uses.
Case Studies
- Antimicrobial Activity : A study examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokine production in cultured macrophages, indicating its potential use in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Synthesis and Derivatization : Various synthetic methods have been developed to produce this compound efficiently, allowing for modifications that enhance its biological activity.
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the hydroxyl and vinyl groups can significantly alter the compound's potency and selectivity against target biomolecules.
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and vinyl group positioning. Compare chemical shifts with structurally analogous compounds, such as cis-hydroxycyclohexanecarboxylic acid derivatives, which exhibit distinct splitting patterns for hydroxyl and vinyl protons .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a chiral column to separate enantiomers and assess purity. Retention times can be calibrated against known cyclobutane-carboxylic acid standards .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (CHO) and fragmentation patterns, particularly for the vinyl and hydroxyl substituents .
Q. How does the cis configuration influence the compound’s physicochemical properties compared to its trans isomer?
Methodological Answer:
- pKa Determination: Use potentiometric titration in aqueous and non-aqueous solvents. For similar cis-hydroxycycloalkane-carboxylic acids (e.g., cis-3-hydroxycyclohexanecarboxylic acid), the proximity of hydroxyl and carboxylic groups lowers pKa (~4.6–4.8) due to intramolecular hydrogen bonding, unlike trans isomers (~4.8–5.0) .
- Solubility and Stability: Conduct accelerated stability studies under varying pH and temperature. cis-isomers often exhibit lower thermal stability due to steric strain, as seen in cyclobutane-carboxylate esters .
Advanced Research Questions
Q. What synthetic strategies effectively control stereochemistry during the preparation of this compound?
Methodological Answer:
- Chiral Auxiliaries or Catalysts: Use Sharpless asymmetric dihydroxylation or enzymatic resolution to install the cis-hydroxy-vinyl motif. For example, lipase-mediated kinetic resolution has been applied to cyclobutane derivatives to achieve >90% enantiomeric excess .
- Ring-Strain Utilization: Exploit cyclobutane’s inherent ring strain to direct stereoselective vinyl group addition via [2+2] cycloaddition or radical-mediated functionalization .
- In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to track stereochemical outcomes during synthesis, adjusting reaction parameters (e.g., temperature, solvent polarity) dynamically .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Systematic Meta-Analysis: Apply the Methodological Index for Non-Randomized Studies (MINORS) criteria to evaluate study quality, focusing on sample purity, assay conditions (e.g., cell line variability), and dosage consistency .
- Dose-Response Profiling: Replicate assays across multiple models (e.g., primary cells vs. immortalized lines) to identify context-dependent effects. For example, discrepancies in antiviral activity reported for cyclohexene-carboxylic acid derivatives were resolved by standardizing viral load metrics .
- Computational Validation: Use molecular docking or MD simulations to predict binding affinities to target proteins (e.g., Factor Xa), reconciling divergent experimental IC values .
Q. What computational approaches predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Metabolism Tools: Utilize software like GLORY or MetaPrint2D to simulate Phase I/II metabolism. For cyclobutane derivatives, prioritize hydroxylation at the vinyl group and β-oxidation of the carboxylic acid moiety .
- Isotope-Labeled Tracers: Synthesize -labeled analogs and track metabolic fate using LC-MS/MS in hepatocyte models, comparing results with in silico predictions .
Q. How do substituents (e.g., vinyl, hydroxyl) impact the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electrophilicity Mapping: Calculate local electron density via DFT (e.g., B3LYP/6-31G*) to identify reactive sites. The vinyl group enhances electrophilicity at the cyclobutane ring’s β-carbon, while the hydroxyl group directs nucleophilic attack to the carboxylic acid’s α-position .
- Experimental Validation: Perform kinetic studies with model nucleophiles (e.g., thiols or amines) under controlled pH, comparing reaction rates with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
